Gancaonin M
Gancaonin M
Gancanin m belongs to the class of organic compounds known as 4'-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C4' atom of the isoflavone backbone. Thus, gancanin m is considered to be a flavonoid lipid molecule. Gancanin m exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancanin m is primarily located in the membrane (predicted from logP). Outside of the human body, gancanin m can be found in herbs and spices. This makes gancanin m a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
129145-51-3
VCID:
VC21286652
InChI:
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3
SMILES:
CC(=CCC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O)O)C
Molecular Formula:
C21H20O5
Molecular Weight:
352.4 g/mol
Gancaonin M
CAS No.: 129145-51-3
Cat. No.: VC21286652
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gancanin m belongs to the class of organic compounds known as 4'-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C4' atom of the isoflavone backbone. Thus, gancanin m is considered to be a flavonoid lipid molecule. Gancanin m exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancanin m is primarily located in the membrane (predicted from logP). Outside of the human body, gancanin m can be found in herbs and spices. This makes gancanin m a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 129145-51-3 |
| Molecular Formula | C21H20O5 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
| Standard InChI | InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 |
| Standard InChI Key | DDLPIQXHEKZHQX-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O)O)C |
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)OC)C |
| Appearance | Powder |
| Melting Point | 139-141°C |
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